Alizapride
Vue d'ensemble
Description
L'alizapride est un antagoniste de la dopamine appartenant à la famille des benzamides. Il est principalement utilisé comme antiémétique pour prévenir les nausées et les vomissements associés aux procédures médicales, aux chirurgies et aux traitements anticancéreux . L'this compound présente à la fois des effets prokinétiques et antiémétiques, ce qui le rend efficace dans le traitement de divers types de nausées et de vomissements, y compris les nausées postopératoires .
Applications De Recherche Scientifique
Alizapride has several scientific research applications:
Chemistry: Used as a model compound in studying dopamine antagonists and their synthesis.
Biology: Investigated for its effects on dopamine receptors and related pathways.
Medicine: Primarily used as an antiemetic agent in clinical settings. .
Industry: Utilized in the pharmaceutical industry for the production of antiemetic medications
Mécanisme D'action
Target of Action
Alizapride primarily targets the Dopamine D2 receptors . These receptors are found in the central nervous system (CNS) and play a crucial role in controlling the brain’s reward and pleasure centers .
Mode of Action
This compound acts as an antagonist at the D2 receptors . This antagonistic activity at the D2 receptors in the chemoreceptor trigger zone (CTZ) in the CNS prevents nausea and vomiting triggered by most stimuli .
Biochemical Pathways
Its antiemetic action is primarily due to its antagonistic activity at d2 receptors in the cns . This action prevents the triggering of nausea and vomiting, which are common responses to various stimuli .
Pharmacokinetics
It is known that this compound is eliminated renally and has a half-life of about 3 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting. By acting as an antagonist at the D2 receptors in the CNS, this compound prevents these receptors from triggering the physiological responses that lead to feelings of nausea and the act of vomiting .
Analyse Biochimique
Biochemical Properties
The anti-emetic action of Alizapride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS) . This action prevents nausea and vomiting triggered by most stimuli .
Cellular Effects
This compound’s effects on cells are primarily related to its interaction with D2 receptors. By acting as an antagonist at these receptors, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to D2 receptors, where it acts as an antagonist . This binding interaction inhibits the normal function of these receptors, leading to changes in cell signaling and potentially influencing gene expression .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the metabolism of dopamine, given its role as a dopamine antagonist
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate d'alizapride implique plusieurs étapes :
Préparation de l'intermédiaire acide 2-méthoxy-4-amino-5-nitrobenzoïque : Cet intermédiaire est synthétisé par des réactions de nitration et de réduction.
Préparation de l'intermédiaire 2-méthoxy-4-acétamino-5-nitrobenzoate de sodium : Cela implique une acétylation et une conversion subséquente en sel de sodium.
Préparation de l'intermédiaire acide 2-méthoxy-4,5-diaminobenzoïque : Ceci est réalisé par des réactions de réduction.
Préparation de l'intermédiaire benzotriazole 5-méthoxy-6-carboxyle : Cela implique des réactions de cyclisation.
Préparation de l'intermédiaire benzotriazole 5-méthoxy-6-méthoxycarbonyle : Ceci est réalisé par des réactions d'estérification.
Préparation du chlorhydrate d'this compound : Le produit final est obtenu par des réactions de condensation avec la N-allyl-2-amine
Méthodes de production industrielle : La production industrielle du chlorhydrate d'this compound suit des voies de synthèse similaires, mais est optimisée pour un rendement élevé, une opération simple et une pollution minimale .
Types de réactions :
Oxydation : L'this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et amino.
Réduction : Les réactions de réduction sont impliquées dans la préparation des intermédiaires.
Substitution : Les réactions de substitution sont courantes dans la synthèse des intermédiaires et du produit final.
Réactifs et conditions courants :
Nitration : L'acide nitrique et l'acide sulfurique sont couramment utilisés.
Réduction : Le gaz hydrogène et le palladium sur carbone sont des réactifs typiques.
Acétylation : L'anhydride acétique est utilisé pour les réactions d'acétylation.
Cyclisation : Les réactions de cyclisation nécessitent souvent des conditions acides ou basiques.
Estérification : Le méthanol et l'acide sulfurique sont utilisés pour les réactions d'estérification.
Principaux produits formés :
Intermédiaires : Divers intermédiaires tels que l'acide 2-méthoxy-4-amino-5-nitrobenzoïque, l'acide 2-méthoxy-4,5-diaminobenzoïque et le benzotriazole 5-méthoxy-6-méthoxycarbonyle.
Produit final : Chlorhydrate d'this compound
4. Applications de la recherche scientifique
L'this compound présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des antagonistes de la dopamine et de leur synthèse.
Biologie : Investigated for its effects on dopamine receptors and related pathways.
Médecine : Principalement utilisé comme antiémétique en milieu clinique. .
Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments antiémétiques
5. Mécanisme d'action
L'action antiémétique de l'this compound est due à son activité antagoniste au niveau des récepteurs D2 de la dopamine dans la zone gâchette chimioceptive du système nerveux central. Cette action empêche les nausées et les vomissements déclenchés par la plupart des stimuli . L'this compound peut traverser la barrière hémato-encéphalique, ce qui est essentiel à son action .
Composés similaires :
Métoclopramide : Structurellement apparenté à l'this compound et également un antagoniste de la dopamine avec des effets prokinétiques et antiémétiques.
Dompéridone : Un autre antagoniste de la dopamine utilisé comme antiémétique.
Phénothiazines : Une classe d'antipsychotiques ayant des propriétés antiémétiques.
Unicité de l'this compound :
Activité antiémétique supérieure : L'this compound a montré une activité antiémétique supérieure à celle de la métoclopramide et des phénothiazines lorsqu'il est utilisé seul.
Action centrale sélective : L'action sélective de l'this compound sur les récepteurs centraux de la dopamine le rend efficace pour prévenir les nausées et les vomissements.
Comparaison Avec Des Composés Similaires
Metoclopramide: Structurally related to alizapride and also a dopamine antagonist with prokinetic and antiemetic effects.
Domperidone: Another dopamine antagonist used as an antiemetic.
Phenothiazines: A class of antipsychotic drugs with antiemetic properties.
Uniqueness of this compound:
Superior Antiemetic Activity: this compound has shown superior antiemetic activity compared to metoclopramide and phenothiazines when used alone.
Selective Central Action: this compound’s selective action on central dopamine receptors makes it effective in preventing nausea and vomiting.
Propriétés
IUPAC Name |
6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYRUGYKHXGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866755 | |
Record name | Alizapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alizapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.95e-01 g/L | |
Record name | Alizapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59338-93-1 | |
Record name | Alizapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59338-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alizapride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alizapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alizapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
Record name | Alizapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of alizapride?
A1: this compound exerts its antiemetic effect primarily by acting as a dopamine receptor antagonist at the chemoreceptor trigger zone (CTZ). [] This action helps to suppress nausea and vomiting reflexes.
Q2: What is the molecular formula and weight of this compound?
A2: this compound hydrochloride has the molecular formula C19H25ClN4O3 and a molecular weight of 392.89 g/mol.
Q3: How does the structure of this compound relate to its antiemetic potency compared to similar compounds?
A3: this compound is a methoxy-2-benzamide derivative. It exhibits greater potency as an antagonist of apomorphine-induced emesis in dogs compared to its parent compound, metoclopramide. [] This suggests that the structural modifications in this compound contribute to its enhanced antiemetic activity.
Q4: Can this compound be included in more complex infusions for pain and nausea management, and what is its stability in such formulations?
A4: A study investigating the stability of an infusion containing paracetamol, this compound, ketorolac, and tramadol in glass bottles at 5 ± 3°C revealed that while ketorolac and this compound remained stable for 35 days, tramadol's stability was 28 days, and paracetamol degraded much faster, falling below 90% of its initial concentration after just 7 days. [] This highlights the importance of considering the stability of individual components when formulating multi-drug infusions.
Q5: What is the pharmacokinetic profile of this compound in children undergoing chemotherapy?
A5: A study on children aged 1 month to 15 years receiving chemotherapy found that this compound exhibited a decrease in plasma clearance expressed per unit of body weight with age after a single 4 mg/kg infusion. [] This suggests that dosage adjustments might be necessary in pediatric populations based on age and body weight.
Q6: How does the administration regimen of this compound affect its pharmacokinetic parameters?
A6: Studies on the pharmacokinetics of high-dose intravenous this compound (16 mg/kg) for the prevention of cisplatin-induced emesis revealed a biexponential plasma decay pattern. [] Shortening the interval between injections led to an increase in drug exposure during the first 6 hours after cisplatin infusion. This finding highlights the potential impact of administration frequency on this compound's efficacy.
Q7: How effective is this compound in preventing postoperative nausea and vomiting (PONV) compared to other antiemetics?
A7: Studies comparing this compound to other antiemetics like ondansetron have yielded mixed results. While one study found no evidence to support the non-inferiority of this compound 100 mg compared to ondansetron 4 mg for intraoperative prophylaxis of PONV, [] other studies have shown comparable efficacy in preventing PONV in patients undergoing gynecological laparoscopy. [] The efficacy might be influenced by factors like the type of surgery, patient characteristics, and the chosen antiemetic regimen.
Q8: How effective is this compound in controlling vomiting in infants and children?
A8: In an open trial involving 49 infants and children with vomiting associated with various conditions, oral this compound at 3 mg/kg/day led to complete resolution of vomiting in 71.4% of the patients. [] This suggests that this compound can be a valuable therapeutic option for managing vomiting in pediatric populations.
Q9: What analytical techniques have been employed to study the metabolic fate of this compound?
A9: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to investigate the in vitro metabolic fate of this compound. [] This technique allows for the identification and characterization of metabolites, providing insights into the drug's metabolic pathways and potential for forming reactive metabolites.
Q10: When was this compound first introduced, and what were its initial applications?
A10: this compound was developed as a dopamine receptor antagonist with potent antiemetic properties. Early studies in the 1980s explored its use in managing chemotherapy-induced nausea and vomiting (CINV), particularly in cases involving cisplatin. [, ] It was also investigated for its potential in preventing postoperative nausea and vomiting (PONV) and treating vomiting in infants and children.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.